N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA
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Overview
Description
N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside is a complex carbohydrate derivative with the empirical formula C15H27NO11 and a molecular weight of 397.37 g/mol . This compound is known for its role in various biochemical processes and is often used in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside typically involves the glycosylation of N-acetyl-D-galactosamine with a suitable galactosyl donor . The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, scalability, and cost-effectiveness. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like periodate or bromine water, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the carbohydrate moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., periodate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the carbohydrate structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies of carbohydrate-protein interactions, glycosylation processes, and cell signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and vaccine development.
Mechanism of Action
The mechanism of action of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell adhesion, signal transduction, and immune responses. The compound’s effects are mediated through its ability to mimic natural carbohydrate structures and bind to specific receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-galactosamine: A monosaccharide derivative involved in glycosylation processes.
Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside: A related compound used in carbohydrate synthesis.
N-Acetyl-D-lactosamine: A disaccharide involved in cell recognition and signaling.
Uniqueness
N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside is unique due to its specific glycosidic linkage and structural features, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and its wide range of applications in research and industry make it a valuable compound in the field of glycobiology .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIHIQIYWZWIPU-NNPCJPQPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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